molecular formula C23H18N2O4S B258735 ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate

ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate

Cat. No.: B258735
M. Wt: 418.5 g/mol
InChI Key: LKKJGGUHRIGEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and reactivity. This particular compound is notable for its unique structure, which includes a xanthene moiety, a cyano group, and a thiophene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Xanthene Moiety: The xanthene moiety can be attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]-2-thiophenecarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The cyano group and the xanthene moiety may play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-cyano-3-hydroxybutyrate: Another cyano-containing ester with different functional groups.

    Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.

    Xanthene Derivatives: Compounds containing the xanthene moiety, known for their fluorescent properties and use in dye chemistry.

Uniqueness

Ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a cyano group, and a xanthene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H18N2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 4-cyano-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate

InChI

InChI=1S/C23H18N2O4S/c1-3-28-23(27)20-13(2)16(12-24)22(30-20)25-21(26)19-14-8-4-6-10-17(14)29-18-11-7-5-9-15(18)19/h4-11,19H,3H2,1-2H3,(H,25,26)

InChI Key

LKKJGGUHRIGEMY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.